molecular formula C37H48N2O4 B12725098 Einecs 242-463-3 CAS No. 18635-03-5

Einecs 242-463-3

Katalognummer: B12725098
CAS-Nummer: 18635-03-5
Molekulargewicht: 584.8 g/mol
InChI-Schlüssel: BYGHBDSVSZKNFZ-FTBISJDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 242-463-3, also known by its Chemical Abstracts Service (CAS) number 18635-03-5, is a compound with the molecular formula C37H48N2O4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 242-463-3 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of specific aromatic and aliphatic precursors, followed by a series of condensation and cyclization reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Einecs 242-463-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Einecs 242-463-3 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: This compound is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism by which Einecs 242-463-3 exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Einecs 242-463-3 stands out due to its unique combination of aromatic and aliphatic components, which confer specific reactivity and versatility in various chemical reactions.

Eigenschaften

CAS-Nummer

18635-03-5

Molekularformel

C37H48N2O4

Molekulargewicht

584.8 g/mol

IUPAC-Name

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid

InChI

InChI=1S/C25H25NO4.C12H23N/c1-25(2,21-15-13-20(14-16-21)19-11-7-4-8-12-19)30-24(29)26-22(23(27)28)17-18-9-5-3-6-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-16,22H,17H2,1-2H3,(H,26,29)(H,27,28);11-13H,1-10H2/t22-;/m0./s1

InChI-Schlüssel

BYGHBDSVSZKNFZ-FTBISJDPSA-N

Isomerische SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2

Kanonische SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.